Core Scaffold FAAH Potency: 7-Azaspiro[3.5]nonane vs. Other Spirocyclic Cores
The 7-azaspiro[3.5]nonane core, which forms the structural backbone of the target compound, was benchmarked against multiple spirocyclic scaffolds in a head-to-head FAAH inhibition assay [1]. Lead compounds built on the 7-azaspiro[3.5]nonane scaffold achieved FAAH k(inact)/K(i) potency values greater than 1500 M(-1)s(-1), clearly distinguishing this scaffold from other spirocyclic cores including 6-azaspiro[3.4]octane, 2,6-diazaspiro[3.4]octane, and 1-oxa-8-azaspiro[4.5]decane, which showed substantially lower potency [1]. While the target compound itself was not directly assayed as a free amine, its 7-azaspiro[3.5]nonane framework is the validated pharmacophore carrier, and the Boc protecting group is designed for cleavage prior to biological evaluation [1][2].
| Evidence Dimension | FAAH k(inact)/K(i) potency |
|---|---|
| Target Compound Data | Scaffold: 7-azaspiro[3.5]nonane; Lead compound k(inact)/K(i) >1500 M(-1)s(-1) [1] |
| Comparator Or Baseline | Other spirocyclic cores (6-azaspiro[3.4]octane, 2,6-diazaspiro[3.4]octane, 1-oxa-8-azaspiro[4.5]decane); k(inact)/K(i) values not individually reported but described as inferior to 7-azaspiro[3.5]nonane [1] |
| Quantified Difference | 7-Azaspiro[3.5]nonane >1500 M(-1)s(-1) vs. other cores qualitatively lower; exact fold difference not disclosed in abstract [1] |
| Conditions | FAAH enzyme inhibition assay; k(inact)/K(i) determination; Meyers et al. 2011 [1] |
Why This Matters
The scaffold-level potency advantage justifies selection of 7-azaspiro[3.5]nonane-based building blocks over alternative spirocyclic cores for FAAH-targeted library synthesis.
- [1] Meyers MJ, Long SA, Pelc MJ, Wang JL, Bowen SJ, Schweitzer BA, Wilcox MV, McDonald J, Smith SE, Foltin S, Rumsey J, Yang YS, Walker MC. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011 Nov 1;21(21):6538-44. View Source
- [2] Abouabdellah A, Chereze N, Fayol A, Lochead A, Saady M, Vache J, Yaiche P (SANOFI). 7-aza-spiro[3,5]nonane-7-carboxylate derivatives, preparation thereof and therapeutic use thereof. US Patent US20130211087A1, 2013. View Source
